4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-30-18-13-11-16(12-14-18)22-25-23(29-26-22)21-15-27(17-7-3-2-4-8-17)24(28)20-10-6-5-9-19(20)21/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOROBBUTMEGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the isoquinolinone core. One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings .
Scientific Research Applications
4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and molecular properties.
Table 1: Structural and Molecular Comparison
Key Observations:
Electronic Effects: The target compound’s methylsulfanyl group provides moderate electron-donating properties, which may enhance π-π stacking interactions in biological targets compared to the electron-neutral methyl groups in 1358338-89-2 .
Steric Considerations :
- The bulkier 3,4-dimethylphenyl group in 1358338-89-2 may hinder binding in sterically constrained active sites compared to the target compound’s planar 4-(methylsulfanyl)phenyl group .
- The sulfanyl linker in 946352-82-5 increases conformational flexibility, which could improve adaptability to protein pockets but reduce binding specificity .
Molecular Weight and Drug-Likeness :
- The target compound (424.5 g/mol) falls within the acceptable range for oral bioavailability, whereas 1326895-39-9 (435.8 g/mol) approaches the upper limit of Lipinski’s rule of five .
Synthetic Accessibility :
- Halogenated derivatives like 1326895-39-9 often require harsh reaction conditions (e.g., palladium-catalyzed cross-coupling), whereas the target compound’s methylsulfanyl group can be introduced via milder nucleophilic substitution .
Biological Activity
The compound 4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one (CAS No. 1291832-21-7) is a member of the oxadiazole family and has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.49 g/mol. The structure includes a dihydroisoquinolinone core linked to an oxadiazole moiety, which is known for contributing to various biological activities.
Biological Activity Overview
The biological activities of the compound have been explored in several studies, particularly focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the potential of compounds containing the oxadiazole ring as selective inhibitors of cyclooxygenase enzymes (COX). Specifically, compounds with methylsulfanyl substitutions have shown promising results:
- Selectivity and Potency : The compound exhibited moderate inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 µM. This suggests that while it may not be the most potent inhibitor available, it possesses sufficient activity to warrant further investigation in therapeutic contexts .
Anticancer Activity
Research indicates that derivatives of oxadiazoles can inhibit various cancer cell lines:
- Mechanism of Action : The compound's mechanism may involve the inhibition of specific kinase pathways that are crucial for cancer cell proliferation. For instance, related compounds have demonstrated inhibition of RET kinase activity, which is implicated in certain cancers .
Case Studies
- In Vitro Studies on COX Inhibition :
- Cell Proliferation Assays :
Data Tables
| Biological Activity | IC50 Value (µM) | Selectivity |
|---|---|---|
| COX-I Inhibition | 22.25 | Low |
| COX-II Inhibition | 0.52 - 22.25 | Moderate |
| RET Kinase Inhibition | Not specified | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized during synthesis?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including coupling of the oxadiazole moiety with the dihydroisoquinolinone core. Key steps may include:
- Cyclization reactions under controlled temperature and catalyst conditions (e.g., palladium-catalyzed cross-coupling).
- Purification via column chromatography or membrane separation technologies to isolate intermediates .
- Purity optimization using high-performance liquid chromatography (HPLC) with columns like Chromolith or Purospher®STAR for high-resolution separation .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and aromatic proton environments.
- X-ray Diffraction (XRD) : For resolving bond lengths and angles (e.g., oxadiazole ring geometry) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns.
- Computational Support : Density Functional Theory (DFT) simulations to correlate experimental data with electronic structure .
Advanced Research Questions
Q. How can researchers investigate the compound’s pharmacological mechanisms, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- In vitro assays : Use fluorescence-based enzymatic assays (e.g., kinase or protease inhibition) with IC50 determination.
- Cellular permeability : Evaluate using Caco-2 cell models to assess bioavailability .
- Molecular docking : Employ software like AutoDock Vina to predict binding affinities to target proteins (e.g., Pfmrk kinase) .
- In vivo models : Test efficacy in disease-specific models (e.g., Alzheimer’s β-amyloid aggregation) with dose-response studies .
Q. What strategies address contradictory data in biological activity studies (e.g., varying IC50 values across labs)?
- Methodological Answer :
- Standardize assay conditions : Control variables like buffer pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Reproducibility checks : Replicate experiments using orthogonal methods (e.g., SPR vs. fluorescence assays).
- Meta-analysis : Review literature for trends in structural analogs, focusing on substituent effects (e.g., methylsulfanyl group’s role in solubility vs. activity) .
Q. How can researchers design experiments to evaluate environmental fate or degradation pathways of this compound?
- Methodological Answer :
- Atmospheric chemistry studies : Simulate photodegradation using UV-Vis irradiation chambers and analyze products via GC-MS .
- Aquatic fate modeling : Assess hydrolysis rates under varying pH and temperature, referencing EPACT guidelines for pollutant tracking .
- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to determine EC50 values .
Method Development & Optimization
Q. What parameters should be prioritized when developing an analytical method for quantifying this compound in biological matrices?
- Methodological Answer :
- Column selection : Use C18 reverse-phase columns with gradient elution for plasma or tissue homogenates.
- Detection limits : Optimize limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios ≥3 and ≥10, respectively .
- Matrix effects : Validate with spike-recovery experiments (85–115% recovery) and internal standards (e.g., deuterated analogs) .
Q. How can computational tools like COMSOL Multiphysics enhance process scalability for this compound?
- Methodological Answer :
- Reactor simulation : Model heat/mass transfer in batch reactors to optimize reaction kinetics .
- AI integration : Train machine learning models on historical synthesis data to predict optimal catalyst loading or solvent ratios .
Interdisciplinary Applications
Q. What frameworks support integrating this compound into renewable energy or materials science research?
- Methodological Answer :
- Fuel engineering : Test as a photosensitizer in dye-sensitized solar cells (DSSCs) via UV-Vis and electrochemical impedance spectroscopy .
- Polymer composites : Evaluate thermal stability (TGA/DSC) when incorporated into high-performance polymers .
Safety & Compliance
Q. What safety protocols are critical for handling this compound in a research lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
